molecular formula C16H21NO4 B1389044 Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate CAS No. 1290821-13-4

Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate

Cat. No.: B1389044
CAS No.: 1290821-13-4
M. Wt: 291.34 g/mol
InChI Key: KGDVYAKZFWXQFT-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) with two protective groups: a benzyloxycarbonyl (Cbz) group at position 1 and a tert-butoxycarbonyl (Boc) group at position 2. This dual-protection strategy is commonly employed in organic synthesis to enable orthogonal deprotection during multi-step reactions. The compound is likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging the azetidine scaffold’s conformational rigidity and bioactivity .

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl azetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-9-10-17(13)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDVYAKZFWXQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of Azetidine with tert-Butyl Chloroformate and Benzyl Chloroformate

Method Overview:

This approach involves the direct reaction of azetidine with tert-butyl chloroformate (TBCF) and benzyl chloroformate (BnOCF) under basic conditions to form the target compound. The process capitalizes on nucleophilic attack at the chloroformate carbonyl, facilitated by a base such as triethylamine, which neutralizes the generated hydrogen chloride.

Procedure:

  • Step 1: Dissolve azetidine in anhydrous dichloromethane (DCM) under inert atmosphere.
  • Step 2: Add triethylamine (TEA) as a base to the solution to scavenge HCl.
  • Step 3: Slowly add tert-butyl chloroformate to the mixture at 0–5°C, maintaining stirring.
  • Step 4: After the addition, allow the reaction to warm to room temperature and stir for several hours.
  • Step 5: Subsequently, benzyl chloroformate is added under similar conditions to introduce the benzyloxycarbonyl group.
  • Step 6: The reaction mixture is washed with aqueous solutions, dried over anhydrous sodium sulfate, and concentrated.
  • Step 7: Purification is achieved via column chromatography to isolate the desired TBZAC.

Notes:

  • The molar ratio of reagents typically used is 1:1:1 for azetidine, tert-butyl chloroformate, and benzyl chloroformate.
  • Reaction conditions are optimized to minimize side reactions and maximize yield.

Synthesis via Carbamate Formation Using Di-tert-Butyl Dicarbonate

Method Overview:

This method involves the formation of the carbamate protecting groups on the azetidine ring via reaction with di-tert-butyl dicarbonate (Boc2O). This route is favored for its operational simplicity and high yield.

Procedure:

  • Step 1: Dissolve azetidine in anhydrous solvent such as DCM or ethyl acetate.
  • Step 2: Add triethylamine as a base to neutralize acids formed.
  • Step 3: Slowly add di-tert-butyl dicarbonate to the mixture at 0–25°C.
  • Step 4: Stir the mixture at room temperature for several hours until completion, monitored via TLC.
  • Step 5: Work-up involves washing with water, drying, and concentration.
  • Step 6: The resulting intermediate, tert-butoxycarbonylazetidine , can be further functionalized with benzyl groups.

Advantages:

  • High selectivity and yield.
  • Minimal formation of by-products.
  • Compatibility with various solvents.

Incorporation of Benzyl Group via Nucleophilic Substitution

Method Overview:

The benzyloxycarbonyl group can be introduced post-azetidine ring formation through nucleophilic substitution reactions, typically using benzyl chloroformate.

Procedure:

  • Step 1: Generate the azetidine core with Boc protection via the previous method.
  • Step 2: React the Boc-protected azetidine with benzyl chloroformate in the presence of a base (e.g., TEA) in DCM.
  • Step 3: Control temperature at 0–5°C during addition to prevent overreaction.
  • Step 4: Stir at room temperature for several hours.
  • Step 5: Purify the product through chromatography.

Notes:

  • The reaction's selectivity depends on the nucleophilicity of the nitrogen atom.
  • Excess benzyl chloroformate may lead to over-alkylation; thus, stoichiometry control is essential.

Data Table Summarizing Preparation Methods

Method No. Reagents Solvent Conditions Yield (%) Remarks
1 Azetidine, tert-butyl chloroformate, benzyl chloroformate, triethylamine DCM 0–25°C, inert atmosphere, slow addition 70–85 Suitable for direct synthesis
2 Azetidine, di-tert-butyl dicarbonate, TEA DCM or ethyl acetate 0–25°C, stirring for several hours 80–90 High purity, operational simplicity
3 Boc-protected azetidine, benzyl chloroformate, TEA DCM 0–5°C during addition, room temp stirring 75–85 Controlled benzylation

Research Findings and Optimization Insights

  • Impurity Control: Reaction conditions such as temperature, molar ratios, and solvent choice critically influence impurity formation. Lower temperatures during addition steps reduce side reactions.

  • Environmental Considerations: Traditional solvents like Dioxane and DMSO are effective but pose environmental concerns. Alternative greener solvents like ethyl acetate are being explored.

  • Yield Enhancement: Sequential addition of reagents and purification via chromatography or recrystallization significantly improve yields and purity.

  • Reaction Monitoring: Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress and confirming product formation.

Scientific Research Applications

Chemical Synthesis

Protecting Group for Amino Acids and Peptides
TBZAC is predominantly used as a protecting group for amino acids and peptides during synthesis. The tert-butyl and benzyloxycarbonyl groups provide steric hindrance, preventing unwanted reactions at the amino group while allowing selective reactions at other functional groups. This is crucial in multi-step synthetic pathways where the integrity of the amino group must be maintained until the desired stage of synthesis is reached.

Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, TBZAC serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to stabilize reactive intermediates makes it valuable in developing drugs targeting specific enzymes or receptors. For instance, TBZAC can be employed in synthesizing compounds that inhibit proteolytic enzymes, which are often implicated in diseases such as cancer and inflammation .

Biological Research

Studying Enzyme Mechanisms
In biological research, TBZAC is utilized to study enzyme mechanisms and protein interactions. By providing a stable form of amino acids, researchers can investigate how enzymes interact with substrates without interference from free amino groups. This application is particularly relevant in the design of enzyme inhibitors and understanding metabolic pathways.

Protein Engineering
TBZAC's role extends to protein engineering, where it aids in the modification of proteins for therapeutic purposes. By selectively deprotecting the amino group under acidic conditions, researchers can manipulate protein structures to enhance their stability or activity .

Industrial Applications

Production of Fine Chemicals
In the chemical industry, TBZAC is used in the production of fine and specialty chemicals. Its stability under various reaction conditions makes it an ideal candidate for large-scale syntheses where consistent quality and yield are essential .

Case Studies

Several case studies highlight the effectiveness of TBZAC in various applications:

  • Case Study 1: Synthesis of Enzyme Inhibitors
    Researchers utilized TBZAC in synthesizing a series of enzyme inhibitors targeting matrix metalloproteinases (MMPs). The protecting group allowed for selective modifications that enhanced inhibitor potency while minimizing side reactions.
  • Case Study 2: Protein Interaction Studies
    A study focused on using TBZAC to modify a peptide involved in cell signaling pathways. The protected peptide was used to investigate receptor binding affinities, demonstrating how TBZAC facilitates detailed biochemical studies.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate involves its role as a protecting group. The tert-butyl and benzyloxycarbonyl groups provide steric hindrance and electronic effects that protect the amino group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, releasing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate with key analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound Not provided C17H20NO4 (inferred) 307.34 (calculated) 1-Benzyloxycarbonyl, 2-tert-butyloxycarbonyl Orthogonal protection for peptide synthesis
Methyl 1-Boc-azetidine-2-carboxylate 255882-72-5 C9H15NO4 201.22 1-Boc, 2-Methyl ester Hydrolytically stable ester; intermediate in drug discovery
Tert-butyl (2R)-2-cyanoazetidine-1-carboxylate 1932159-94-8 C9H14N2O2 182.22 1-Boc, 2-Cyano Nitrile group enables further functionalization (e.g., hydrolysis to carboxylic acid)
Tert-butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C9H18N2O2 186.25 1-Boc, 3-Amino, 2-Methyl Amino group supports conjugation or amide bond formation
Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate 1335042-68-6 C15H19NO3 261.32 1-Boc, 2-Benzyl, 4-Oxo Ketone functionality for nucleophilic additions or reductions

Reactivity and Stability

  • Orthogonal Deprotection: The target compound’s Cbz group (labile under hydrogenolysis) and Boc group (acid-labile) allow sequential deprotection, a critical feature in peptide synthesis. In contrast, Methyl 1-Boc-azetidine-2-carboxylate lacks this dual functionality, limiting its utility in complex syntheses .
  • Functional Group Diversity: The cyano-substituted analog (CAS 1932159-94-8) offers a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling diverse downstream reactions. The amino-substituted compound (CAS 1368087-42-6) provides a reactive site for cross-coupling or bioconjugation .
  • The target compound’s Cbz group may similarly influence reactivity at the azetidine nitrogen .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (307.34 vs. 182.22–261.32 for analogs) suggests lower solubility in polar solvents, impacting reaction conditions.
  • Stability: The Boc group’s stability under basic conditions contrasts with the Cbz group’s sensitivity to hydrogenolysis, enabling selective manipulation in multi-step syntheses .

Biological Activity

Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and implications in drug design and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₆H₁₉NO₄
  • Molecular Weight : 287.33 g/mol

This compound features a tert-butyl group, which is known for its steric bulk and ability to influence the reactivity and binding characteristics of molecules.

This compound exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and modulation of signaling pathways. The presence of the azetidine ring contributes to its ability to interact with biological targets effectively.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in diseases like cancer and viral infections. For instance, compounds similar in structure have shown promise as inhibitors of neuraminidase, an enzyme critical for the replication of influenza viruses .
  • Binding Affinity : The design of this compound allows it to mimic transition states or intermediates in enzymatic reactions, enhancing its binding affinity to target enzymes. This characteristic is crucial for developing potent inhibitors .

Inhibition Studies

Research has demonstrated that this compound can effectively inhibit viral neuraminidase. For example, studies have shown that related compounds can achieve significant inhibition with KiK_i values indicating strong binding affinity .

Cytotoxicity Assays

Cytotoxicity assays using the MTT method have been employed to assess the compound's effects on various cell lines. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting potential anti-cancer properties .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding how the compound behaves within biological systems. Preliminary data suggest that this compound exhibits favorable absorption characteristics, although further studies are needed to elucidate its metabolic pathways and elimination routes.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundAzetidine derivativeNeuraminidase inhibitor
Tert-butyl pyrrolidine-2-carboxylatePyrrolidine derivativePotential anti-inflammatory
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateSpirocyclic compoundAntimicrobial properties

Q & A

Q. What are standard synthetic protocols for tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

  • Reacting azetidine-2-carboxylic acid derivatives with benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., triethylamine in THF) to protect the amine group .
  • Subsequent tert-butyl esterification using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the tert-butyl group (~1.4 ppm singlet), benzyloxycarbonyl aromatic protons (~7.3 ppm), and azetidine ring protons (3.5–4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is often used for data refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Yield discrepancies often arise from competing side reactions (e.g., overprotection or ring-opening of the azetidine). Methodological improvements include:

  • Temperature control : Maintaining reactions at 0–5°C during Cbz protection to minimize hydrolysis .
  • Catalyst screening : Testing alternatives to DMAP, such as Hünig’s base, to enhance Boc esterification efficiency .
  • Solvent optimization : Replacing THF with dichloromethane (DCM) for better solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in pharmacological studies (e.g., IC50 values) may stem from impurities or assay variability. Solutions include:

  • HPLC purity validation : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
  • Standardized assay protocols : Replicate activity tests under identical conditions (e.g., pH, temperature, and cell lines) .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with bioactivity .

Q. How can computational methods guide derivative design for improved target binding?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the azetidine core and target proteins (e.g., kinases or GPCRs) .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity to prioritize functional groups (e.g., fluorobenzyl vs. iodobenzyl) .
  • MD simulations : Assess conformational stability of derivatives in aqueous environments using GROMACS .

Q. What techniques address challenges in crystallizing the compound for XRD analysis?

Crystallization difficulties often arise from the compound’s flexibility. Strategies include:

  • Co-crystallization : Add stabilizing agents like crown ethers to rigidify the structure .
  • Vapor diffusion : Use tert-butyl methyl ether (TBME) as an antisolvent in hanging-drop setups .
  • Data refinement : Apply SHELXL for high-resolution refinement, especially for twinned crystals .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

Stability variations may result from differences in experimental setups (e.g., pH, temperature). A systematic approach involves:

  • Kinetic studies : Monitor degradation rates via 1H^1H NMR at pH 2–6 (HCl or TFA) and 25–40°C .
  • Protection group tuning : Replace Cbz with more acid-stable groups (e.g., Fmoc) if premature deprotection occurs .

Q. Why do catalytic hydrogenation results vary across studies?

Inconsistent hydrogenation outcomes (e.g., incomplete Cbz removal) may relate to catalyst choice or solvent polarity. Recommendations:

  • Catalyst screening : Compare Pd/C (10% w/w) vs. Pearlman’s catalyst (Pd(OH)2/C) in methanol or ethanol .
  • Reaction monitoring : Use TLC (UV detection) to track deprotection progress .

Applications in Academic Research

Q. How is the compound utilized in peptidomimetic drug discovery?

The azetidine ring serves as a proline analog to enhance metabolic stability. Methodologies include:

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound into peptide chains via Fmoc/tBu strategies .
  • Conformational analysis : Circular dichroism (CD) to compare helicity with native proline-containing peptides .

Q. What role does the compound play in material science applications?

Its rigid, nitrogen-rich structure is explored for:

  • Organic semiconductors : Blend with thiophene derivatives to tune HOMO-LUMO gaps .
  • Metal-organic frameworks (MOFs) : Coordinate with Zn²+ or Cu²+ ions to construct porous networks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate
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Tert-butyl 1-benzyloxycarbonylazetidine-2-carboxylate

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